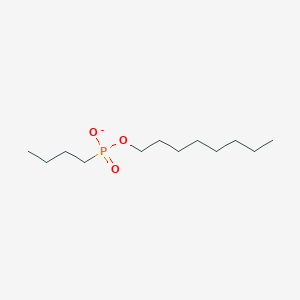
Octyl butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl butylphosphonate is an organophosphorus compound characterized by the presence of both octyl and butyl groups attached to a phosphonate moiety. This compound is part of the larger family of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl butylphosphonate typically involves the reaction of octyl alcohol and butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
PCl3+3ROH→R3P+3HCl
where ( \text{R} ) represents the octyl and butyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is one of the preferred methods for producing phosphonates on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl butylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.
Applications De Recherche Scientifique
Octyl butylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Investigated for its potential use in bone-targeting drugs and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-corrosion agents.
Mécanisme D'action
The mechanism of action of octyl butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl butylphosphonate
- Methyl octylphosphonate
- Hexyl butylphosphonate
Uniqueness
Octyl butylphosphonate is unique due to its specific combination of octyl and butyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring hydrophobicity and specific steric effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
94238-44-5 |
|---|---|
Formule moléculaire |
C12H26O3P- |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
butyl(octoxy)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1 |
Clé InChI |
XEZCGUPUXRGNSI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOP(=O)(CCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















